Annomuricin A
Overview
Description
Annomuricin A is a bioactive compound belonging to the class of annonaceous acetogeninsThis compound is known for its potent biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Annomuricin A involves multiple steps, starting from the extraction of the plant material. The process typically includes the following steps:
Extraction: The plant material (leaves, stems, or seeds) is subjected to solvent extraction using solvents like methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Purification: Further purification is achieved through recrystallization or additional chromatographic methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. large-scale extraction methods involving supercritical fluid extraction and advanced chromatographic techniques are being explored to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Annomuricin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Annomuricin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of acetogenins.
Biology: this compound is studied for its role in inhibiting cellular respiration by targeting mitochondrial complex I.
Medicine: It has shown promise as an anticancer agent, particularly against breast, prostate, and colon cancer cells.
Industry: this compound is explored for its potential use in developing natural pesticides and antimicrobial agents
Mechanism of Action
Annomuricin A exerts its effects primarily by inhibiting mitochondrial complex I (NADH ubiquinone oxidoreductase). This inhibition leads to a decrease in ATP production, causing cellular apoptosis. Additionally, this compound can chelate calcium ions, further disrupting cellular functions and promoting cell death .
Comparison with Similar Compounds
- Annomuricin B
- Annomuricin C
- Muricatocin C
- Muricatacin
- cis-Annonacin
- Annonacin-10-one
- cis-Goniothalamicin
- Arianacin
- Javoricin
Comparison: Annomuricin A is unique due to its specific molecular structure, which includes multiple hydroxyl groups and a lactonic ring. This structure contributes to its potent biological activities. Compared to other similar compounds, this compound has shown higher efficacy in inhibiting cancer cell growth and inducing apoptosis .
Properties
IUPAC Name |
2-methyl-4-[2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDLLEWSLYZCOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937287 | |
Record name | 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167172-78-3, 167355-37-5, 167355-39-7 | |
Record name | 5-Methyl-3-[2,8,9,13-tetrahydroxy-13-[tetrahydro-5-(1-hydroxytridecyl)-2-furanyl]tridecyl]-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167172-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Annomuricin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167172783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Annomuricin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Annomuricin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Annomuricin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Annomuricin A and where is it found?
A1: this compound is a naturally occurring Annonaceous acetogenin found in the leaves of the Annona muricata plant, also known as soursop. [, ]
Q2: How does this compound exert its anticancer activity?
A2: While the exact mechanism is still under investigation, research suggests that this compound, like other acetogenins, targets the mitochondria of cancer cells. [, ] It is proposed to inhibit NADH oxidase, an enzyme crucial for ATP production, thereby disrupting energy production and leading to cell death. []
Q3: Which types of cancer cells have shown sensitivity to this compound?
A3: Studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including pancreatic carcinoma (PACA-2), lung carcinoma (A-549), and colon adenocarcinoma (HT-29). [, ]
Q4: Has the potential of this compound as a multidrug resistance (MDR) reversal agent been explored?
A4: Yes, computational studies suggest that this compound could potentially reverse MDR in colorectal cancer by acting as a competitive inhibitor of ATP-binding cassette (ABC) transporter proteins like MRP1 and BCRP1. [] These transporters are often overexpressed in drug-resistant cancer cells, contributing to decreased intracellular drug accumulation. By inhibiting these transporters, this compound might enhance the efficacy of conventional chemotherapeutic drugs.
Q5: Are there any in vivo studies supporting the anticancer potential of this compound?
A5: While in vivo studies specifically focusing on this compound are limited, research on extracts enriched with this compound, like ethyl acetate extracts from Annona muricata leaves, have shown promising results in animal models of colon cancer. [] For instance, these extracts have demonstrated significant reduction in the formation of colonic aberrant crypt foci (ACF) in rats treated with azoxymethane, a potent carcinogen.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C37H66O7 and its molecular weight is 626.9 g/mol. []
Q7: What spectroscopic data is available for the characterization of this compound?
A7: this compound has been characterized using various spectroscopic techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV) spectroscopy. [] These techniques provide valuable information about its molecular structure, functional groups, and stereochemistry.
Q8: Have any structure-activity relationship (SAR) studies been conducted on this compound or related acetogenins?
A8: Yes, SAR studies on Annonaceous acetogenins, including those related to this compound, highlight the importance of specific structural features for their cytotoxic activity. [, ] For instance, the presence of a mono-tetrahydrofuran (THF) ring, the number and position of hydroxyl groups, and the stereochemistry at specific carbon centers are crucial for their potency and selectivity.
Q9: Are there any known challenges in developing this compound as a potential therapeutic agent?
A9: Despite its promising anticancer activity, several challenges need to be addressed before this compound can be developed into a therapeutic agent. [] These challenges include:
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